4-(Difluoromethyl)-1,2-difluorobenzene

Lipophilicity Bioisostere Medicinal Chemistry

SAR programs stall when replacing -OH/-SH with -CF₃ causes unpredictable lipophilicity shifts. 4-(Difluoromethyl)-1,2-difluorobenzene (CAS 1214379-64-2) provides a pre-functionalized -CF₂H building block acting as a lipophilic H-bond donor (pK_AHY ≈1.2-1.5), mimicking hydroxyl/thiol groups with only ~0.4 LogP increase vs. -CH₃. • Enables precise ADME tuning without -CF₃ lipophilicity excess • Bypasses low-yielding de novo difluoromethylation; ready for analog synthesis • ≥97% purity; global shipping from stock

Molecular Formula C7H4F4
Molecular Weight 164.103
CAS No. 1214379-64-2
Cat. No. B596246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1,2-difluorobenzene
CAS1214379-64-2
Molecular FormulaC7H4F4
Molecular Weight164.103
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)F)F
InChIInChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
InChIKeyUTOWIQSPHDVGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-1,2-difluorobenzene: A Strategic Building Block


4-(Difluoromethyl)-1,2-difluorobenzene is a fluorinated aromatic compound (molecular formula: C7H4F4, molecular weight: 164.10 g/mol) [1]. It is distinguished by the combination of a difluoromethyl (-CF₂H) group and two additional fluorine atoms on the benzene ring. This structural motif is of high interest in medicinal and agrochemical research because the -CF₂H group functions as a lipophilic hydrogen bond donor and serves as a bioisostere for groups like thiol (-SH) and hydroxyl (-OH) [2], offering a unique method to modulate a molecule's binding affinity, metabolic stability, and lipophilicity. Its primary role is as a high-purity (typically 97%) building block for the synthesis of more complex, bioactive molecules in pharmaceutical and agrochemical development .

Role Fluorinated aromatic building block
Key Group –CF₂H lipophilic hydrogen bond donor
Use Supports lead optimization (ADME, binding) in medicinal and agrochemical synthesis

Why Substitution Fails: 4-(Difluoromethyl)-1,2-difluorobenzene


In the context of advanced research and development, the selection of a specific fluorinated building block is a critical decision point. The difluoromethyl (-CF₂H) group is not simply a less-fluorinated analog of the trifluoromethyl (-CF₃) group; it possesses a fundamentally distinct physicochemical profile that directly impacts a lead compound's performance. Attempting to substitute 4-(Difluoromethyl)-1,2-difluorobenzene with a non-fluorinated, trifluoromethylated, or monofluoromethylated analog is likely to result in a significant and unpredictable shift in key parameters such as lipophilicity, metabolic stability, and molecular binding affinity . This can derail a structure-activity relationship (SAR) program or compromise the intended pharmacokinetic properties of a drug or agrochemical candidate. Therefore, sourcing this specific building block is essential for researchers who rely on the precise, unique properties conferred by the -CF₂H group to achieve a desired biological outcome.

  • Substitution with –CF₃ analogs may significantly shift lipophilicity and metabolic stability profiles.
  • The –CF₂H hydrogen bond donor property is absent in –CF₃ and –CH₃ groups, altering target engagement context.
  • Incorrect regioisomer (e.g., 2-(difluoromethyl)-1,4-difluorobenzene) invalidates SAR and biological data.

4-(Difluoromethyl)-1,2-difluorobenzene: Comparative Evidence


Lipophilicity: -CF₂H vs. -CF₃

The difluoromethyl (-CF₂H) group provides a strategically moderate increase in lipophilicity compared to the trifluoromethyl (-CF₃) group, which is known for its high lipophilicity. This difference is quantified by the calculated partition coefficient (cLogP). The -CF₂H analog (cLogP = 2.9) is less lipophilic than the -CF₃ analog (cLogP = 3.0) [1], a trend that is consistent with broader principles of fluorination where -CF₂H can actually reduce or only moderately increase lipophilicity relative to a -CH₃ group [2].

Lipophilicity (cLogP)
Reported
cLogP 2.9; −0.1 vs −CF₃ analog (3.0); +0.4 vs −CH₃ analog (2.5)
Supports lipophilicity endpoint review
Calculated values; experimental validation advised
Lipophilicity Bioisostere Medicinal Chemistry

Hydrogen Bond Donation: Unique to -CF₂H

A critical and unique differentiator is the ability of the -CF₂H group to act as a hydrogen bond (HB) donor, a property that is absent in the -CF₃ and -CH₃ analogs. While weaker than classic donors like -OH or -SH, this property is quantifiable. For -CF₂H, the HB acidity (pK_AHY) is in the range of 1.2–1.5 in DMSO, whereas the -CF₃ group is incapable of forming such a hydrogen bond [1].

H-Bond Donation
Class-level
pK_AHY ≈ 1.2–1.5 (DMSO); absent in −CF₃
Supports binding affinity context
Class-level inference; verify with target-specific assay
Hydrogen Bonding Binding Affinity Bioisostere

Polarity & Metabolic Stability vs. -CF₃

The -CF₂H group is characterized by a more moderate and tunable effect on key parameters compared to the -CF₃ group. In the design of pesticide molecules, the -CF₂H group is reported to moderately regulate metabolic stability, whereas the -CF₃ group typically induces more drastic changes that can be difficult to optimize . From a polarity standpoint, the trend observed is CH₃ < CF₃ ≪ CH₂F ∼ CHF₂, meaning -CF₂H is significantly more polar than -CF₃, which can lead to lower logP and improved solubility [1].

Polarity & Metabolic Stability
Class-level
Moderate metabolic stability regulation; −CF₂H more polar than −CF₃
Supports metabolic stability endpoint interpretation
Qualitative class-level; review specific assay data
Metabolic Stability Polarity Agrochemicals

Structural Distinction from Positional Isomers

From a procurement perspective, the specific substitution pattern of 4-(Difluoromethyl)-1,2-difluorobenzene (ortho-difluoro, para-difluoromethyl) is crucial. Alternative isomers like 2-(Difluoromethyl)-1,4-difluorobenzene (CAS 91624-89-4) or 1-(Difluoromethyl)-2,3-difluorobenzene are distinct chemical entities with different CAS numbers and MDL numbers . In biological systems, the relative positioning of the fluorine and difluoromethyl groups on the aromatic ring can significantly alter molecular recognition and binding, as these substituents influence the electron density and overall shape of the molecule [1].

Regioisomer Identity
Specification review
CAS 1214379-64-2; unique 1,2-difluoro-4-(CF₂H) substitution
Confirms unique chemical entity; supports SAR interpretation
Verify isomer identity before synthesis
Regioisomers Structure-Activity Relationship (SAR) Chemical Synthesis

Synthetic Complexity and Cost

The synthesis of molecules bearing the -CF₂H group is known to be a challenging task with generally modest and highly substrate-dependent yields [1]. This inherent difficulty is reflected in the market price. The cost of procuring 4-(Difluoromethyl)-1,2-difluorobenzene is approximately $191.00 per gram, as indicated by a major chemical supplier [2]. This premium price point, when compared to the cost of simpler, non-fluorinated or more readily available mono-fluorinated building blocks, is a direct reflection of the advanced synthetic effort and specialized methodology required for its production.

Procurement Cost
Reported
≈ $191.00/g; reflects synthetic difficulty
Context for sourcing strategy; not commodity
Cost may vary; verify with supplier
Difluoromethylation Synthetic Chemistry Building Blocks

Application Scenarios: 4-(Difluoromethyl)-1,2-difluorobenzene


Fine-Tuning Drug Lipophilicity and Solubility

For medicinal chemists developing drug candidates, this building block is essential when the goal is to achieve a specific, moderate increase in lipophilicity without reaching the high LogP values typical of trifluoromethylated (-CF₃) analogs. Its calculated cLogP of 2.9 provides a predictable lipophilicity shift of approximately +0.4 units from a methyl (-CH₃) baseline [1], a key parameter for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Engineering Binding Specificity via Hydrogen Bonding

This compound is the ideal starting point for creating molecules designed to engage in specific hydrogen bond (HB) interactions with a biological target. Unlike its -CF₃ and -CH₃ analogs, the -CF₂H group can act as a weak but measurable HB donor (pK_AHY ≈ 1.2–1.5) [2]. Researchers use it to mimic hydroxyl or thiol groups, potentially gaining a significant increase in binding affinity and selectivity without the metabolic liabilities or strong acidity of those classical HB donors.

Modulating Metabolic Stability in Agrochemicals

In the design of new crop protection agents, where a balance between potency and environmental degradation is paramount, 4-(Difluoromethyl)-1,2-difluorobenzene is a strategic choice. Its -CF₂H group is known to moderately regulate metabolic stability , offering a more tunable alternative to the often drastic and unpredictable metabolic changes introduced by -CF₃ groups. This allows for the optimization of a compound's half-life in the field.

Synthesizing Advanced Fluorinated Intermediates

Given the known difficulty and high cost associated with introducing -CF₂H groups via de novo synthesis [3], the procurement of this pre-functionalized building block is a cost-effective and time-saving strategy. It provides a direct entry point into a complex, valuable chemical space, bypassing the need for low-yielding difluoromethylation steps. This is particularly valuable for early-stage discovery programs where rapid analog synthesis is critical.

Application
Selection Property
Validation Focus
Lead optimization: ADME tuning
−CF₂H lipophilic HB donor profile
Lipophilicity and solubility endpoints
Binding affinity enhancement studies
Hydrogen bond donor capability
Binding affinity in target assay
Agrochemical metabolic stability optimization
Moderate metabolic stability modifier
Metabolic half-life in model system
Advanced fluorinated intermediate synthesis
Pre-functionalized –CF₂H building block
Synthetic route feasibility and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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